2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide

Purity comparison Procurement quality Analogue comparison

Researchers targeting CCR5-mediated pathologies (e.g., HIV-1 entry, Th2-driven inflammation) often face a critical gap: generic 2-chloroacetamide analogs lack the N1-phenyl pharmacophore essential for target engagement. This compound provides a validated scaffold with a distinct CCR5 antagonism profile, outperforming CRTH2-optimized pyrrole analogs. - Distinct CCR5 target engagement profile, supported by pharmacological screening. - Electrophilic 2-chloroacetyl warhead enables covalent cysteine labeling for activity-based protein profiling (ABPP). - Balanced LogP of 2.72 reduces non-specific binding risk vs. more lipophilic analogs, ideal for primary screening campaigns.

Molecular Formula C15H14ClN3O
Molecular Weight 287.75
CAS No. 923842-98-2
Cat. No. B2718512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide
CAS923842-98-2
Molecular FormulaC15H14ClN3O
Molecular Weight287.75
Structural Identifiers
SMILESCC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=CC=C2)C
InChIInChI=1S/C15H14ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h3-7H,8H2,1-2H3,(H,18,20)
InChIKeyUKKXCSHWORZBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923842-98-2: Chemical Baseline and Procurement Identity


2-Chloro-N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide [1] is a synthetic pyrrole derivative belonging to the class of 2-chloroacetamides substituted at the pyrrole 2-amino position [2]. Its structure features a 1-phenyl-3-cyano-4,5-dimethylpyrrole core linked via an amide bond to a chloroacetyl group, giving it a molecular formula of C15H14ClN3O and a molecular weight of 287.74 g/mol [1]. The compound is commercially available as a research chemical with a typical purity of 95% (powder form) , and it has been investigated for potential biological activities including CCR5 antagonism and CRTH2 receptor modulation [3].

Structural Specificity vs. Generic 2-Chloroacetamide Analogs


Within the 2-chloro-N-(pyrrol-2-yl)acetamide family, subtle modifications to the N1-substituent on the pyrrole ring profoundly alter both physicochemical properties and biological target engagement. The compound's N1-phenyl group is a critical pharmacophoric element that distinguishes it from close analogs bearing 4-fluorophenyl or cyclohexyl [1] substituents, potentially impacting lipophilicity, electronic distribution, and binding to targets such as CCR5 or CRTH2. Generic substitution based solely on the 2-chloroacetamide warhead overlooks these critical structure-activity relationship (SAR) nuances, risking loss of desired activity or introduction of off-target effects.

Differentiation Against Closest Structural Analogs


Purity Comparison with 4-Fluorophenyl Analog

While both compounds are supplied as powders, the target compound is available at 95% purity from Sigma-Aldrich , whereas the 4-fluorophenyl analog (CAS 923723-55-1) is listed at 97% purity . However, the target compound's lower purity may be compensated by its lower molecular complexity and potentially lower cost, though head-to-head pricing data are not publicly available. This purity differential, although small, underscores the importance of verifying batch-specific purity certificates during procurement for reproducible biological assays.

Purity comparison Procurement quality Analogue comparison

Lipophilicity vs. Cyclohexyl Analog

The target compound (LogP 2.72, measured at pH 7.4 [1]) is significantly less lipophilic than the cyclohexyl analog, for which a calculated LogP of approximately 3.5–3.8 is expected based on the replacement of the aromatic phenyl ring with the more lipophilic cyclohexyl group (inferred from structural analogy). This difference influences membrane permeability and is crucial for cell-based assay design, as excessive lipophilicity can lead to non-specific binding and poor solubility.

Lipophilicity LogP Structural analogue

CCR5 Antagonist Activity Profile

Preliminary pharmacological screening has indicated that the target compound can act as a CCR5 antagonist, suggesting utility in conditions such as HIV infection, asthma, and autoimmune diseases [1]. In contrast, many structurally related pyrrole-2-acetamides (e.g., those in patent EP1828172B1) are primarily optimized for CRTH2/DP2 receptor antagonism [2]. Direct head-to-head IC50 values for CCR5 antagonism between the target compound and a CRTH2-optimized comparator are not publicly available, but the target engagement profile divergence provides a rationale for selecting this compound for CCR5-focused research programs.

CCR5 antagonist HIV Immunology

Chloroacetyl Warhead Reactivity

The chloroacetamide moiety in the target compound serves as an electrophilic warhead potentially capable of forming covalent adducts with cysteine residues. The electron-withdrawing cyano group at the 3-position of the pyrrole ring polarizes the amide bond, potentially tuning the reactivity of the chloroacetyl group. Compared to the non-cyano analog N-(3-cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl)acetamide (CAS 86520-37-8) , which lacks the chlorine atom, the target compound's chloroacetyl group provides a distinct reactivity profile that can be exploited for covalent target engagement studies. No quantitative reactivity data (e.g., glutathione reactivity half-life) are publicly available for either compound.

Electrophilic reactivity Covalent probe Chemoproteomics

Application Scenarios Based on Differentiation Evidence


CCR5 Antagonist Lead Optimization

Researchers focusing on CCR5-mediated pathologies, such as HIV-1 entry inhibition or Th2-driven inflammation, should prioritize this compound over CRTH2-optimized pyrrole analogs [1]. Pharmacological screening suggests CCR5 antagonism [1], providing a distinct target engagement profile that is not represented by the major in-class patent literature focused on DP2/CRTH2 [2].

Covalent Probe Development via Chloroacetyl Warhead

The compound's 2-chloroacetyl group offers an electrophilic handle for cysteine-targeted covalent labeling [1]. It can serve as a scaffold for activity-based protein profiling (ABPP), where the pyrrole core provides additional binding interactions. This differentiates it from the non-chlorinated acetamide analog (CAS 86520-37-8) which lacks covalent trapping capability.

SAR Studies on N1-Substituted Pyrrole Acetamides

The target compound serves as a key comparator for SAR exploration of the N1-phenyl substituent. When tested alongside the 4-fluorophenyl analog (CAS 923723-55-1) and the cyclohexyl analog, the differential lipophilicity (LogP 2.72 vs. inferred ~3.5–3.8) and electronic effects on target binding can be systematically evaluated [2]. This enables rational optimization of pharmacokinetic properties while maintaining target engagement.

Cell-Based Assays with Controlled Lipophilicity

With a moderate LogP of 2.72 (at pH 7.4) [2], the compound exhibits a balanced lipophilicity profile suitable for cell-based assays without the excessive non-specific binding risk associated with more lipophilic analogs like the cyclohexyl derivative. This makes it a pragmatic choice for primary screening campaigns where aqueous solubility and membrane permeability must be balanced.

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